molecular formula C5H9ClN2O2S2 B2936512 3-(Aminomethyl)thiophene-2-sulfonamide hydrochloride CAS No. 2155855-01-7

3-(Aminomethyl)thiophene-2-sulfonamide hydrochloride

Cat. No. B2936512
CAS RN: 2155855-01-7
M. Wt: 228.71
InChI Key: UVIYJISLDBXDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Aminomethyl)thiophene-2-sulfonamide hydrochloride” is a chemical compound with the CAS Number: 2155855-01-7 . It has a molecular weight of 228.72 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H8N2O2S2.ClH/c6-3-4-1-2-10-5(4)11(7,8)9;/h1-2H,3,6H2,(H2,7,8,9);1H . This code provides a specific textual identifier for the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, thiophene-based analogs are known to be biologically active compounds and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(Aminomethyl)thiophene-2-sulfonamide derivatives involves various chemical reactions that yield compounds with potential biological activities. For instance, the synthesis of 5-aminomethyl-substituted 6-chloroselenopheno[3,2-b]thiophene-2-sulfonamides through the reaction of 5-[(aminomethyl)ethynyl]thiophene-2-sulfonamides with selenium(IV) chloride has been studied, highlighting the chemical versatility of these compounds (Arsenyan, Rubina, & Domracheva, 2016).

Biological Activity and Therapeutic Potential

3-(Aminomethyl)thiophene-2-sulfonamide derivatives exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines, indicating their potential for development as anticancer agents. The cytotoxicity of these compounds has been evaluated against cell lines such as HT-1080 (human fibrosarcoma), MH-22A (mouse hepatoma), and others, showcasing their potential therapeutic applications (Arsenyan, Rubina, & Domracheva, 2016).

Molecular Modeling and Drug Design

The design and synthesis of thiophene sulfonamide derivatives are guided by molecular modeling studies, which help in understanding the interactions between these compounds and their biological targets. For example, the synthesis of new 5-aryl-thiophenes bearing sulfonamide moiety via Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions has been explored, highlighting the importance of structural modifications for enhancing biological activity and potential drug design (Noreen et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(aminomethyl)thiophene-2-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S2.ClH/c6-3-4-1-2-10-5(4)11(7,8)9;/h1-2H,3,6H2,(H2,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIYJISLDBXDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CN)S(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.